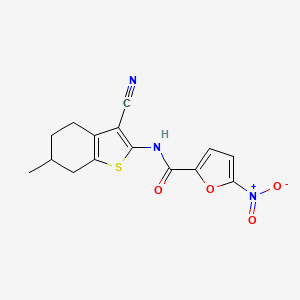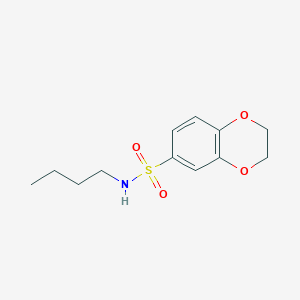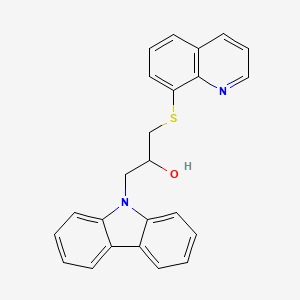![molecular formula C19H20FN3O2 B4089248 2-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4089248.png)
2-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]-1,2,3,4-tetrahydroisoquinoline
Descripción general
Descripción
2-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]-1,2,3,4-tetrahydroisoquinoline, also known as FNTQ, is a small molecule compound that has been of interest to researchers due to its potential therapeutic applications. FNTQ has been shown to have anti-inflammatory, analgesic, and antitumor properties. In
Mecanismo De Acción
The mechanism of action of 2-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]-1,2,3,4-tetrahydroisoquinoline is not fully understood, but it is believed to act on multiple targets within the body. 2-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]-1,2,3,4-tetrahydroisoquinoline has been shown to inhibit the activity of enzymes such as COX-2 and 5-LOX, which are involved in the production of pro-inflammatory molecules. 2-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]-1,2,3,4-tetrahydroisoquinoline has also been shown to inhibit the activation of TRPV1 channels, which are involved in the transmission of pain signals. Additionally, 2-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]-1,2,3,4-tetrahydroisoquinoline has been found to inhibit the activity of protein kinases such as AKT and ERK, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
2-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]-1,2,3,4-tetrahydroisoquinoline has been shown to have a number of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, which can help to reduce inflammation. 2-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]-1,2,3,4-tetrahydroisoquinoline has also been shown to reduce the activation of nociceptive neurons, which can help to reduce pain. Additionally, 2-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]-1,2,3,4-tetrahydroisoquinoline has been found to inhibit the growth and proliferation of cancer cells, which can help to slow the progression of tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]-1,2,3,4-tetrahydroisoquinoline is that it has been shown to have multiple therapeutic applications, which makes it a promising candidate for further research. Additionally, 2-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]-1,2,3,4-tetrahydroisoquinoline has been shown to have low toxicity, which makes it a safer alternative to other compounds that have similar effects. However, one limitation of 2-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]-1,2,3,4-tetrahydroisoquinoline is that it has a relatively low yield and purity, which can make it difficult to work with in lab experiments.
Direcciones Futuras
There are several future directions for research on 2-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]-1,2,3,4-tetrahydroisoquinoline. One area of interest is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of 2-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]-1,2,3,4-tetrahydroisoquinoline and its potential therapeutic applications. Another area of interest is the development of 2-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]-1,2,3,4-tetrahydroisoquinoline derivatives that can have improved efficacy and reduced toxicity. Overall, 2-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]-1,2,3,4-tetrahydroisoquinoline shows promise as a potential therapeutic agent and further research is needed to fully explore its potential.
Aplicaciones Científicas De Investigación
2-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]-1,2,3,4-tetrahydroisoquinoline has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 2-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]-1,2,3,4-tetrahydroisoquinoline has also been shown to have analgesic effects by inhibiting the activation of nociceptive neurons. Additionally, 2-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]-1,2,3,4-tetrahydroisoquinoline has been found to have antitumor properties by inhibiting the growth and proliferation of cancer cells.
Propiedades
IUPAC Name |
2-(4-fluoro-2-nitro-5-pyrrolidin-1-ylphenyl)-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O2/c20-16-11-19(23(24)25)18(12-17(16)21-8-3-4-9-21)22-10-7-14-5-1-2-6-15(14)13-22/h1-2,5-6,11-12H,3-4,7-10,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKVONNPRUXEXJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C(=C2)N3CCC4=CC=CC=C4C3)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(ethylsulfonyl)-5-{[3-(methoxymethyl)-1-pyrrolidinyl]methyl}-1-(3-phenylpropyl)-1H-imidazole](/img/structure/B4089169.png)
![4,6-dimethyl-1-(1-methylbutyl)-1H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B4089178.png)
![methyl 4-(2-bromophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4089185.png)
![5-(2,3-dichlorobenzyl)-1-(2-fluorophenyl)-5-[2-(4-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4089190.png)
![N-{1-[4-ethyl-5-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-2-methylbenzamide](/img/structure/B4089197.png)


![1-{3-[(1-cyclopentyl-4-piperidinyl)oxy]benzoyl}-1,4-diazepan-5-one](/img/structure/B4089217.png)
![N-bicyclo[2.2.1]hept-2-yl-3-phenylpropanamide](/img/structure/B4089222.png)

![2-(2-{[ethyl({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)amino]methyl}phenoxy)ethanol](/img/structure/B4089242.png)
![5-(1,3-benzodioxol-5-ylmethyl)-1-(2-phenylethyl)-5-[2-(4-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4089249.png)
![4-chloro-2-[1-(4H-1,2,4-triazol-4-ylamino)ethyl]phenol](/img/structure/B4089259.png)
